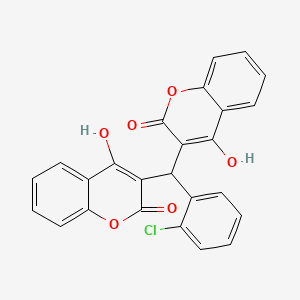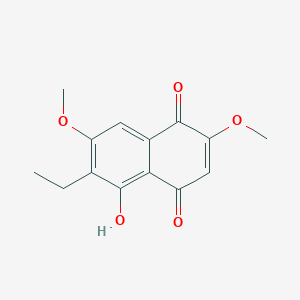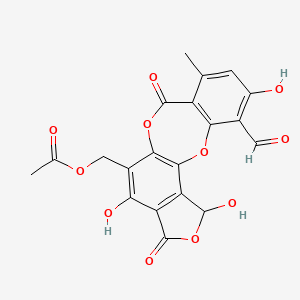
10-Methyldodec-2-en-4-olide
Overview
Description
10-Methyldodec-2-en-4-olide is a volatile lactone . It has been found in Streptomyces . The molecular formula of 10-Methyldodec-2-en-4-olide is C13H22O2 .
Molecular Structure Analysis
The molecular structure of 10-Methyldodec-2-en-4-olide is represented by the formula C13H22O2 . The molecular weight is 210.3126 .Physical And Chemical Properties Analysis
10-Methyldodec-2-en-4-olide has a predicted density of 0.942±0.06 g/cm3 . The predicted boiling point is 325.9±11.0 °C . It is soluble in organic solvents such as ethanol, methanol, and DMSO .Scientific Research Applications
Antifungal Activity
10-Methyldodec-2-en-4-olide demonstrates potent antifungal properties. It effectively inhibits the growth of the plant pathogenic fungus Botrytis cinerea and may find applications in crop protection and agriculture.
Antibacterial Effects
In agar diffusion assays, this compound shows activity against several bacteria, including Staphylococcus aureus, Micrococcus luteus, and Mycobacterium phlei . Its antibacterial potential could be harnessed for developing novel antimicrobial agents.
Antiproliferative Properties
Research suggests that 10-Methyldodec-2-en-4-olide inhibits the yeast Saccharomyces cerevisiae . Investigating its impact on cell proliferation pathways could lead to therapeutic applications.
Quorum Sensing Inhibition
The compound interferes with quorum sensing, a communication system used by bacteria. Specifically, it inhibits the induction of a GFP-based reporter by the quorum sensing molecule N-dodecanoylhomoserine lactone . This property might be relevant in biofilm control and bacterial communication studies.
Biosensor Applications
10-Methyldodec-2-en-4-olide inhibits quorum sensing in an N-acylhomoserine lactone (AHL) biosensor strain of Pseudomonas putida . Researchers can explore its use in designing biosensors for environmental monitoring.
Mechanism of Action
Target of Action
10-Methyldodec-2-en-4-olide is a volatile lactone that has been found in Streptomyces . It is active against the plant pathogenic fungus B. cinerea , the yeast S. cerevisiae , and the bacteria S. aureus, M. luteus, and M. phlei . These organisms are the primary targets of 10-Methyldodec-2-en-4-olide.
Mode of Action
10-Methyldodec-2-en-4-olide exhibits its antibacterial activity by inhibiting the growth of the aforementioned organisms . It also inhibits induction of a GFP-based reporter by the quorum sensing molecule N-dodecanoylhomoserine lactone in an N-acylhomoserine lactone (AHL) P. putida biosensor strain .
Biochemical Pathways
Its ability to inhibit the induction of a gfp-based reporter by the quorum sensing molecule suggests that it may interfere withquorum sensing pathways .
Result of Action
The result of 10-Methyldodec-2-en-4-olide’s action is the inhibition of growth in certain pathogenic fungi, yeast, and bacteria . It also interferes with quorum sensing in P. putida, a biosensor strain .
Safety and Hazards
properties
IUPAC Name |
2-(6-methyloctyl)-2H-furan-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O2/c1-3-11(2)7-5-4-6-8-12-9-10-13(14)15-12/h9-12H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFMQUACVCCNBRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCCCCC1C=CC(=O)O1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10-Methyldodec-2-en-4-olide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Oxo-N-[(3s)-2-Oxotetrahydrofuran-3-Yl]decanamide](/img/structure/B3026017.png)
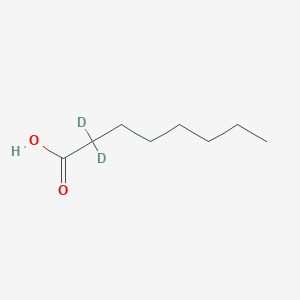
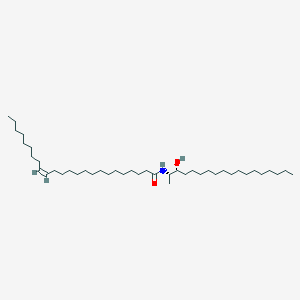
![Hexadecanoic acid 2-[(1-oxooctyl)oxy]-1,3-propanediyl ester](/img/structure/B3026022.png)
![trans-N-[2-(dimethylamino)cyclohexyl]-4-fluoro-benzamide](/img/structure/B3026023.png)
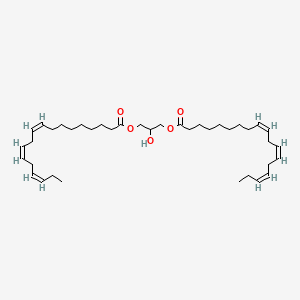
![1-(1,3-Benzodioxol-5-yl)-2-[(1-methylethyl)amino]-1-hexanone, monohydrochloride](/img/structure/B3026025.png)
![(1R,2R,5S,8S,9S,12R,14S,17R,18R,21S,24S,25S,28R,30S)-2,9,18,25-Tetramethyl-12,28-bis[(1S)-1-[(2S,5R)-5-methyloxolan-2-yl]ethyl]-11,27,33,34,35,36-hexaoxapentacyclo[28.2.1.15,8.114,17.121,24]hexatriacontane-3,10,19,26-tetrone](/img/structure/B3026026.png)

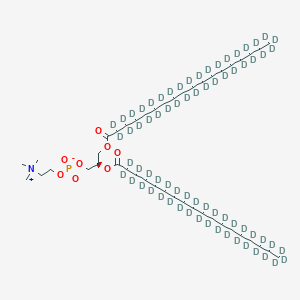
![3,6-Bis(diethylamino)-9-[2-[[4-[[3-(2,4-dioxocyclohexyl)propoxy]carbonyl]-1-piperazinyl]carbonyl]phenyl]-xanthylium, monochloride](/img/structure/B3026034.png)
